molecular formula C6H8BrN3O B113000 2-Amino-5-bromo-3-ethoxypyrazine CAS No. 77112-66-4

2-Amino-5-bromo-3-ethoxypyrazine

Cat. No. B113000
CAS RN: 77112-66-4
M. Wt: 218.05 g/mol
InChI Key: SZVPSYHZBDHGGE-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-ethoxypyrazine is a chemical compound used in a palladium-catalyzed cross-coupling with pyridylboronic acids leading to pyrazinylpyridines .


Synthesis Analysis

The synthesis of 2-Amino-5-bromo-3-ethoxypyrazine can be achieved from Sodium ethoxide and 2-Amino-3,5-dibromopyrazine . The compound has a molecular weight of 218.05 .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-ethoxypyrazine is represented by the linear formula C6H8BrN3O . The InChI code for the compound is 1S/C6H8BrN3O/c1-2-11-6-5 (8)9-3-4 (7)10-6/h3H,2H2,1H3, (H2,8,9) .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-ethoxypyrazine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Challenges and Alternatives : The synthesis of 2-Amino-5-bromo-3-ethoxypyrazine presents challenges due to side-reactions and inefficient bromine replacement, suggesting alternative synthesis routes may be more effective (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

  • Amination Processes : Studies on the amination of related compounds indicate complex pathways and byproducts, which may be relevant for understanding the synthesis of 2-Amino-5-bromo-3-ethoxypyrazine (Pieterse & Hertog, 2010).

Applications in Material Science

  • Corrosion Inhibition : Computational studies suggest that similar pyrazine derivatives, including 2-amino-5-bromopyrazine, may act as effective corrosion inhibitors, which could extend to 2-Amino-5-bromo-3-ethoxypyrazine (Saha, Hens, Murmu, & Banerjee, 2016).

Biochemical and Pharmaceutical Research

  • Energetic Materials : Derivatives of aminopyrazine, like 2-amino-5-bromopyrazine, are used in the preparation of high-energy materials, suggesting potential applications for 2-Amino-5-bromo-3-ethoxypyrazine in this field (Klapötke, Piercey, & Stierstorfer, 2012).

  • Antiviral and Antimicrobial Activities : Certain pyridine and pyrimidine derivatives, structurally similar to 2-Amino-5-bromo-3-ethoxypyrazine, have shown antiviral and antimicrobial properties, indicating possible research avenues for 2-Amino-5-bromo-3-ethoxypyrazine (Hocková et al., 2003); (Patel, Agravat, & Shaikh, 2011).

  • Anticancer Potential : Pyrazole and triazole derivatives, closely related to 2-Amino-5-bromo-3-ethoxypyrazine, have been investigated for their anticancer properties, suggesting similar potential for 2-Amino-5-bromo-3-ethoxypyrazine (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Catalysis and Chemical Reactions

  • Catalytic Applications : The reactivity of similar bromo-substituted pyridines in catalytic aminations suggests potential catalytic applications for 2-Amino-5-bromo-3-ethoxypyrazine (Ji, Li, & Bunnelle, 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

5-bromo-3-ethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVPSYHZBDHGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506484
Record name 5-Bromo-3-ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-ethoxypyrazine

CAS RN

77112-66-4
Record name 5-Bromo-3-ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-3,5-dibromopyrazine (obtained as described in Gazz. Chim. Ital., 1960, 90, 1807) (1.26 g) and sodium ethoxide (0.4 g) in ethanol (50 ml) was heated under reflux for 4 hours. Volatile material was removed by evaporation and the residue was partitioned between water (20 ml) and ethyl acetate (50 ml). The organic layer was separated and dried (MgSO4). Volatile material was removed by evaporation to give 2-amino-5-bromo-3-ethoxypyrazine (0.95 g); 1H NMR (d6 -DMSO): 1.4 (t, 3H), 4.3 (q, 2H), 6.4 (br s, 2H), 7.6 (s, 2H); mass spectrum (+ve CI): 218 (M+H)+.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Abignente, P De Caprariis, MG Rimoli… - European journal of …, 1993 - Elsevier
… When the haloketoester 4 was reacted with 2amino-5-bromo-3-ethoxypyrazine, … obtained from the reaction of either 2-amino-5-bromo-3-ethoxypyrazine and 2-amino-3-ethoxypyrazine …
Number of citations: 13 www.sciencedirect.com
L Avallone, MG Rimoli, E Abignente - Monatshefte für Chemie/Chemical …, 1996 - Springer
Prompted by the remarkable pharmacological activity shown by the corresponding carboxylic acids and other analogues, a series of 2-phenylimidazo[1,2-a]pyrazine-3-acetic acids has …
Number of citations: 0 link.springer.com
RH Bradbury, C Bath, RJ Butlin, M Dennis… - Journal of medicinal …, 1997 - ACS Publications
Use of automated synthesis led to the discovery of several 6-membered nitrogen heterocycles as replacements for the N-isoxazolyl substituent present in the 1-naphthalenesulfonamide …
Number of citations: 56 pubs.acs.org

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